

# Flow cytometry analysis of apoptosis in cells treated with Zoligratinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zoligratinib |           |
| Cat. No.:            | B612006      | Get Quote |

# Zoligratinib-Induced Apoptosis: Analysis by Flow Cytometry

**Application Note and Protocol** 

Audience: Researchers, scientists, and drug development professionals.

Introduction

**Zoligratinib** (also known as Debio 1347 or CH5183284) is an orally bioavailable, selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) subtypes 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[4] By inhibiting FGFR, **Zoligratinib** disrupts these downstream signaling cascades, leading to cell cycle arrest and induction of apoptosis in cancer cells with aberrant FGFR signaling.[1][5] This application note provides a detailed protocol for the analysis of **Zoligratinib**-induced apoptosis using Annexin V and Propidium lodide (PI) staining followed by flow cytometry.

## **Principle of the Assay**

Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent



phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.

By using a combination of Annexin V and PI, flow cytometry can distinguish between four cell populations:

• Annexin V- / PI-: Live, healthy cells

Annexin V+ / PI- : Early apoptotic cells

• Annexin V+ / PI+ : Late apoptotic/necrotic cells

Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

### **Data Presentation**

The following tables summarize representative quantitative data from a hypothetical experiment analyzing the effects of **Zoligratinib** on a cancer cell line with FGFR amplification.

Table 1: Percentage of Apoptotic and Necrotic Cells Following Zoligratinib Treatment

| Treatment<br>Group        | Concentration<br>(nM) | Live Cells (%)<br>(Annexin V- <i>l</i><br>Pl-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necr otic Cells (%) (Annexin V+ / PI+) |
|---------------------------|-----------------------|------------------------------------------------|----------------------------------------------|-------------------------------------------------------|
| Vehicle Control<br>(DMSO) | 0                     | 95.2 ± 2.1                                     | 2.5 ± 0.8                                    | 2.3 ± 0.5                                             |
| Zoligratinib              | 10                    | 85.6 ± 3.5                                     | 8.1 ± 1.2                                    | 6.3 ± 1.0                                             |
| Zoligratinib              | 50                    | 62.3 ± 4.2                                     | 25.4 ± 2.8                                   | 12.3 ± 1.9                                            |
| Zoligratinib              | 100                   | 40.1 ± 5.1                                     | 42.7 ± 3.9                                   | 17.2 ± 2.5                                            |
| Zoligratinib              | 250                   | 25.8 ± 4.8                                     | 50.3 ± 4.5                                   | 23.9 ± 3.1                                            |



Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Dose-Dependent Effect of Zoligratinib on Cell Viability and Apoptosis

| Zoligratinib Concentration (nM) | IC50 for Cell Proliferation (nM) | % Total Apoptotic Cells<br>(Early + Late) at 48h |
|---------------------------------|----------------------------------|--------------------------------------------------|
| 0 (Control)                     | -                                | 4.8 ± 1.1                                        |
| 10                              | \multirow{4}{*}{ ~75 nM }        | 14.4 ± 2.0                                       |
| 50                              | 37.7 ± 4.1                       |                                                  |
| 100                             | 59.9 ± 5.8                       | _                                                |
| 250                             | 74.2 ± 6.9                       | _                                                |

IC50 values for proliferation are typically determined using assays like MTT or CellTiter-Glo.

# **Experimental Protocols Materials and Reagents**

- Zoligratinib (Debio 1347)
- Cancer cell line with known FGFR alteration (e.g., SNU-16, KMS-11)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
- Flow cytometer

### **Cell Culture and Treatment**



- Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
- · Allow the cells to adhere overnight.
- Prepare a stock solution of Zoligratinib in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250 nM). Include a vehicle control (DMSO) with the same final DMSO concentration as the highest Zoligratinib concentration.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of **Zoligratinib** or the vehicle control.
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

### **Staining Protocol for Flow Cytometry**

- Harvest Cells:
  - For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
  - Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
  - Combine the detached cells with the collected medium from the first step.
  - For suspension cells, directly collect the cells.
- Cell Washing:
  - Centrifuge the cell suspension at 300 x g for 5 minutes.
  - Discard the supernatant and resuspend the cell pellet in cold PBS.
  - Repeat the centrifugation and washing step once more.



#### Staining:

- Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
- Centrifuge the washed cells and discard the supernatant.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
- Transfer 100 μL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - $\circ$  Add 400 µL of 1X Annexin V Binding Buffer to each tube.
  - Analyze the samples on a flow cytometer within one hour of staining.
  - Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI
    as controls to set up compensation and gates.

# Visualizations Signaling Pathway





FGFR Signaling and Apoptosis Induction by Zoligratinib

Click to download full resolution via product page

Caption: Zoligratinib inhibits FGFR, blocking pro-survival pathways and inducing apoptosis.

## **Experimental Workflow**





Flow Cytometry Workflow for Apoptosis Analysis

Click to download full resolution via product page

End

Caption: Workflow for analyzing **Zoligratinib**-induced apoptosis via flow cytometry.



## **Logical Relationships in Flow Cytometry Analysis**

#### Interpretation of Flow Cytometry Results



Click to download full resolution via product page

Caption: Quadrant analysis for distinguishing cell populations in the apoptosis assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. zoligratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. Zoligratinib | C20H16N6O | CID 66555680 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Flow cytometry analysis of apoptosis in cells treated with Zoligratinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612006#flow-cytometry-analysis-of-apoptosis-in-cells-treated-with-zoligratinib]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com